(-)-Cholesterol sulfo-NHS succinate
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Overview
Description
(-)-Cholesterol sulfo-NHS succinate is a compound that combines the properties of cholesterol, sulfo-NHS (N-hydroxysulfosuccinimide), and succinate. This compound is primarily used in bioconjugation and crosslinking applications due to its ability to react with primary amines, forming stable amide bonds. The presence of cholesterol in the molecule enhances its affinity for lipid environments, making it particularly useful in membrane biology and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-cholesterol sulfo-NHS succinate typically involves the activation of cholesterol with sulfo-NHS and a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in an aqueous buffer, usually at a pH between 4.5 and 7.2, to form the sulfo-NHS ester of cholesterol. This intermediate is then reacted with succinic anhydride to form the final product. The reaction conditions must be carefully controlled to prevent hydrolysis of the sulfo-NHS ester, which is sensitive to moisture and pH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques and stored under dry conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
(-)-Cholesterol sulfo-NHS succinate primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms stable amide bonds, making it useful for bioconjugation and crosslinking applications. The compound can also participate in hydrolysis reactions, especially under basic conditions, leading to the formation of cholesterol and sulfo-NHS .
Common Reagents and Conditions
Nucleophilic Substitution: Primary amines (e.g., lysine residues in proteins) in aqueous buffers at pH 7-8.
Hydrolysis: Water or aqueous buffers at pH > 7.
Major Products
Amide Bonds: Formed with primary amines.
Hydrolysis Products: Cholesterol and sulfo-NHS
Scientific Research Applications
(-)-Cholesterol sulfo-NHS succinate is widely used in various scientific research fields:
Chemistry: Used in the synthesis of bioconjugates and crosslinked polymers.
Biology: Employed in the labeling and crosslinking of proteins and other biomolecules.
Medicine: Utilized in drug delivery systems and the development of diagnostic assays.
Industry: Applied in the production of biosensors and other analytical devices
Mechanism of Action
The primary mechanism of action of (-)-cholesterol sulfo-NHS succinate involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the sulfo-NHS ester group, which activates the carboxyl group of cholesterol for nucleophilic attack by amines. The resulting amide bond is stable and resistant to hydrolysis, making it ideal for bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: Commonly used for similar bioconjugation applications but lack the lipid affinity provided by cholesterol.
Sulfo-NHS Esters: More water-soluble than NHS esters, making them suitable for aqueous environments.
Hydroxybenzotriazole (HOBt): Used as an alternative to NHS esters in peptide synthesis
Uniqueness
(-)-Cholesterol sulfo-NHS succinate is unique due to its combination of cholesterol and sulfo-NHS, providing both lipid affinity and water solubility. This makes it particularly useful for applications involving membrane proteins and other lipid-associated biomolecules .
Properties
IUPAC Name |
1-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53NO9S/c1-21(2)7-6-8-22(3)26-11-12-27-25-10-9-23-19-24(15-17-34(23,4)28(25)16-18-35(26,27)5)44-31(38)13-14-32(39)45-36-30(37)20-29(33(36)40)46(41,42)43/h9,21-22,24-29H,6-8,10-20H2,1-5H3,(H,41,42,43)/t22-,24+,25+,26-,27+,28+,29?,34+,35-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJMJULSMZSASP-ZJIKHNIKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)ON5C(=O)CC(C5=O)S(=O)(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)ON5C(=O)CC(C5=O)S(=O)(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53NO9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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